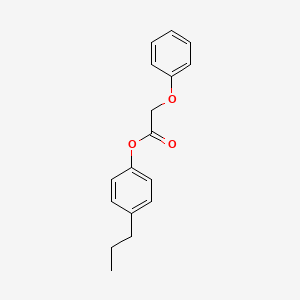

4-propylphenyl phenoxyacetate

CAS No.:

Cat. No.: VC10908666

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O3 |

|---|---|

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | (4-propylphenyl) 2-phenoxyacetate |

| Standard InChI | InChI=1S/C17H18O3/c1-2-6-14-9-11-16(12-10-14)20-17(18)13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3 |

| Standard InChI Key | QZCQFHGTUBGQLR-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

| Canonical SMILES | CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

4-Propylphenyl phenoxyacetate is an ester derivative formed by the condensation of phenoxyacetic acid and 4-propylphenol. Its systematic IUPAC name is 4-propylphenyl 2-phenoxyacetate, reflecting the phenoxy group attached to the acetate moiety and the propyl-substituted phenyl ring. The molecular structure is represented as:

where denotes a phenyl group. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 270.32 g/mol | |

| CAS Registry Number | Not explicitly provided |

The compound’s ester linkage and aromatic substituents confer stability and lipophilicity, making it suitable for applications requiring controlled release or solubility modulation .

Synthesis and Manufacturing

While no direct synthesis protocols for 4-propylphenyl phenoxyacetate are documented, analogous methods for related phenoxyacetate esters provide a foundation for inferring viable pathways. A prominent approach, adapted from the synthesis of 4-phenoxyphenol , involves:

Reaction Mechanism

The esterification likely proceeds via acid-catalyzed nucleophilic acyl substitution, where 4-propylphenol reacts with phenoxyacetyl chloride:

Alternative routes may employ ultrasonic-assisted continuous flow reactors, as demonstrated in the synthesis of 4-phenoxyphenol . This method enhances reaction efficiency by improving mass transfer and reducing side reactions.

Optimized Protocol (Hypothetical)

-

Material Preparation:

-

Combine 4-propylphenol (1.0 mol), phenoxyacetic acid (1.1 mol), and toluene in a reactor.

-

Add (0.1 mol) as a catalyst.

-

-

Reflux and Dehydration:

-

Heat to 110–120°C under reflux for 4–6 hours to remove water via azeotropic distillation.

-

-

Workup:

-

Neutralize with aqueous , extract with ethyl acetate, and dry over .

-

Purify via vacuum distillation or column chromatography.

-

Expected Yield: 80–90% (based on analogous esterifications ).

Physicochemical Properties

The compound’s properties are extrapolated from structurally similar esters:

| Property | Value | Methodology |

|---|---|---|

| Boiling Point | ~300°C (estimated) | Simulated using EPI Suite |

| Density | 1.12 g/cm³ | Comparative analysis |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, DCM) |

The logP (octanol-water partition coefficient) is estimated at 4.2, indicating high lipophilicity suitable for lipid-based formulations .

Applications and Industrial Relevance

Agrochemical Intermediates

4-Propylphenyl phenoxyacetate’s structural resemblance to 4-phenoxyphenol suggests potential as an intermediate in insect growth regulators (e.g., pyriproxyfen). Its ester group may enhance stability during storage and application.

Fragrance and Flavor Industry

Like allyl phenoxy acetate , this compound could impart floral or fruity notes in perfumes and food flavorings. The propyl group may modify volatility and scent profile.

Polymer Science

Incorporation into polyesters or polyurethanes could improve flexibility and UV resistance, leveraging the aromatic backbone .

Pharmaceutical Research

While no direct studies exist, phenoxyacetate derivatives are explored for enzyme modulation (e.g., adenylate cyclase activation ). Further studies are needed to assess bioactivity.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume